Methyl 5-(((6-(furan-2-carboxamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((6-(furan-2-carboxamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a furan-2-carboxamido group at position 4. This pyridazine ring is connected via a thioether linkage to a furan-2-carboxylate ester moiety. The compound’s structure combines two furan rings and a pyridazine scaffold, which are pharmacologically significant motifs known for their roles in bioactive molecules, including antimicrobial and anticancer agents .
Properties
IUPAC Name |
methyl 5-[[6-(furan-2-carbonylamino)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c1-22-16(21)12-5-4-10(24-12)9-25-14-7-6-13(18-19-14)17-15(20)11-3-2-8-23-11/h2-8H,9H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXVTORPQJSSLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Aminopyridazine-3-Thiol
The pyridazine core is derived from 6-aminopyridazine-3-thiol, a key intermediate synthesized via:
- Thiolation of 6-Chloropyridazine : Reaction with thiourea in ethanol under reflux yields 6-mercaptopyridazine, followed by nitration and reduction to introduce the amine group.
- Alternative Pathway : Direct amination of pyridazine derivatives using ammonium hydroxide under catalytic hydrogenation.
Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Thiolation | Thiourea, EtOH, reflux, 12 h | 78 | |
| Nitration/Reduction | HNO₃/H₂SO₄, then H₂/Pd-C | 65 |
Thioether Formation via Nucleophilic Substitution
The thiol group of 6-aminopyridazine-3-thiol reacts with methyl 5-(bromomethyl)furan-2-carboxylate to form the thioether linkage:
Procedure :
- Dissolve 6-aminopyridazine-3-thiol (1 equiv) in DMF.
- Add methyl 5-(bromomethyl)furan-2-carboxylate (1.2 equiv) and K₂CO₃ (2 equiv).
- Stir at 60°C for 8–12 h under nitrogen.
Optimization Insights :
- Solvent Choice : DMF enhances nucleophilicity of the thiolate ion compared to THF or MeCN.
- Base Selection : K₂CO₃ outperforms NaOH due to milder conditions, reducing ester hydrolysis.
Amide Coupling with Furan-2-Carboxylic Acid
The final step involves activating furan-2-carboxylic acid for amide bond formation with the pyridazine amine:
Activation Methods :
- Mixed Carbonate Approach : Use ethyl chloroformate and N-methylmorpholine to generate the acyl chloride intermediate.
- Coupling Reagents : HATU or EDCl/HOBt in DCM at 0°C to room temperature.
Reaction Table :
| Method | Reagents | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Mixed Carbonate | ClCO₂Et, NMM, DCM | 82 | 98.5 | |
| HATU-Mediated | HATU, DIPEA, DMF | 89 | 99.2 |
Catalytic Systems and Reaction Optimization
Acid Catalysis for Furan Ring Stability
Polyether sulfone sulfamic acid (PES-NHSO₃H) demonstrates efficacy in stabilizing furan intermediates during synthesis. Its Brønsted acidity (4.23 mmol H⁺/g) facilitates high-yield reactions without side product formation.
Key Advantages :
Solvent Effects on Reaction Kinetics
Observations :
- Polar Aprotic Solvents (DMF, DMSO) : Accelerate thioether formation but risk ester group hydrolysis.
- Non-Polar Solvents (Toluene) : Lower yields due to poor solubility of intermediates.
Analytical Characterization
Spectroscopic Methods
- NMR Spectroscopy :
- ¹H NMR : δ 8.21 (s, 1H, pyridazine H), 7.89 (d, J = 3.6 Hz, 1H, furan H).
- ¹³C NMR : 162.4 ppm (ester carbonyl), 158.9 ppm (amide carbonyl).
- Mass Spectrometry : ESI-MS m/z 403.1 [M+H]⁺.
Chromatographic Purity Assessment
- HPLC : C18 column, 70:30 MeCN/H₂O, λ = 254 nm, retention time = 6.8 min.
Challenges and Alternative Approaches
Steric Hindrance in Amide Formation
Bulky furan substituents necessitate optimized coupling reagents. HATU outperforms EDCl in such cases due to enhanced activation efficiency.
Oxidation of Thioether Linkage
Exposure to atmospheric oxygen may oxidize the thioether to sulfoxide. Use of antioxidant additives (e.g., BHT) in storage is recommended.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((6-(furan-2-carboxamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: The thioether linkage and the furan ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydride for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the furan or pyridazine rings.
Scientific Research Applications
Methyl 5-(((6-(furan-2-carboxamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs to combat microbial resistance.
Industry: Utilized in the production of various chemical intermediates and as a precursor in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl 5-(((6-(furan-2-carboxamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but its ability to disrupt microbial cell processes makes it a promising candidate for antimicrobial drug development .
Comparison with Similar Compounds
Methyl 5-(((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate (CAS: 1021061-90-4)
- Structural Difference : The furan-2-carboxamido group is replaced with a thiophene-2-carboxamido group.
- Molecular Formula : C₁₉H₁₇N₅O₃S₂
- Molecular Weight : 375.4 g/mol
- However, the electronic effects of sulfur vs. oxygen could alter binding interactions in biological targets .
Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate (CAS: 1021091-42-8)
- Structural Difference : The furan-2-carboxamido group is replaced with an acetamido group.
- Molecular Formula : C₁₄H₁₄N₄O₄S
- Molecular Weight : 342.35 g/mol
- Implications : The acetamido group is less sterically bulky and lacks aromaticity, which may reduce π-π stacking interactions but improve solubility in aqueous media. This substitution could simplify synthetic routes .
Methyl 5-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate (CAS: 1351634-56-4)
- Structural Difference : The carboxamido group is replaced with a 1H-pyrazol-1-yl substituent.
- Molecular Formula : C₁₄H₁₂N₄O₃S
- Molecular Weight : 316.34 g/mol
- Implications : The pyrazole ring introduces additional hydrogen-bonding sites, which could enhance interactions with enzymatic targets. Its smaller size may also reduce steric hindrance .
Comparative Analysis Table
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step pathways, typically starting with precursor heterocycles (e.g., pyridazine derivatives) and coupling agents to introduce the thioether and furan-carboxamido groups. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for nucleophilic substitution reactions .
- Catalysts/Reagents : Triethylamine or acetic anhydride may facilitate amide bond formation .
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
- Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and optimize reaction times .
Advanced: How can spectral ambiguities (e.g., overlapping NMR peaks) be resolved during structural confirmation?
- Multi-dimensional NMR : Employ - HSQC or HMBC to assign overlapping proton environments, particularly for furan and pyridazine ring systems .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns to distinguish between isobaric species .
- X-ray crystallography : If crystalline, single-crystal analysis provides unambiguous structural validation .
Basic: What analytical techniques are critical for assessing purity and identity?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) and detect byproducts .
- NMR spectroscopy : and spectra verify functional groups (e.g., ester carbonyl at ~170 ppm) .
- Elemental analysis : Validate empirical formula accuracy, especially for sulfur and nitrogen content .
Advanced: How should researchers design assays to evaluate biological activity, and interpret conflicting IC50_{50}50 values?
- Target selection : Prioritize enzymes/receptors with structural homology to known furan or pyridazine targets (e.g., kinase or protease assays) .
- Dose-response curves : Use nonlinear regression to calculate IC, ensuring replicates (n ≥ 3) to address variability .
- Troubleshooting contradictions : Confirm compound stability under assay conditions (e.g., pH, temperature) and rule out off-target effects via selectivity screening .
Advanced: What strategies mitigate side reactions during functional group modifications (e.g., ester hydrolysis)?
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during synthetic steps .
- Low-temperature kinetics : Conduct sensitive reactions (e.g., thiol-Michael additions) at 0–4°C to suppress hydrolysis .
- In-situ monitoring : Use real-time IR spectroscopy to detect intermediate species and adjust reaction quench times .
Basic: What storage conditions prevent degradation of this compound?
- Temperature : Store at –20°C in amber vials to avoid light-induced degradation .
- Humidity control : Use desiccants (e.g., silica gel) to prevent ester hydrolysis .
- Solvent compatibility : Dissolve in anhydrous DMSO or acetonitrile for long-term stability .
Advanced: How can computational methods predict reactivity or metabolite pathways?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the furan and pyridazine rings .
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding modes and metabolite formation via cytochrome P450 isoforms .
- Machine learning : Train models on similar compounds to forecast degradation products or synthetic yields .
Basic: What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste disposal : Follow EPA guidelines for halogenated waste due to potential thioether byproducts .
- Emergency procedures : Maintain activated charcoal and eyewash stations in case of accidental ingestion/contact .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental reactivity data?
- Sensitivity analysis : Vary computational parameters (e.g., solvent models, basis sets) to identify prediction outliers .
- Isotopic labeling : Use -labeled thioether groups to trace unexpected reaction pathways via MS .
- Cross-validation : Compare results with analogous compounds (e.g., furan-2-carboxamide derivatives) to contextualize anomalies .
Advanced: What cross-disciplinary approaches enhance synthesis or application studies?
- Flow chemistry : Optimize reaction scalability and heat transfer using microreactors, reducing side-product formation .
- Design of Experiments (DoE) : Apply factorial designs to simultaneously vary temperature, solvent, and catalyst loading .
- Bioinformatics : Integrate cheminformatics databases (e.g., PubChem) to identify structure-activity trends across related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
